Technical Documentation Center

3,4-Diamino-6-ethoxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-Diamino-6-ethoxypyridine

Core Science & Biosynthesis

Foundational

Pharmacological and Safety Profiling of 3,4-Diamino-6-ethoxypyridine: A Technical Whitepaper

Executive Summary As research into neuromuscular transmission and voltage-gated ion channel modulation advances, the demand for highly specific, functionalized small molecules has surged. 3,4-Diamino-6-ethoxypyridine (3,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As research into neuromuscular transmission and voltage-gated ion channel modulation advances, the demand for highly specific, functionalized small molecules has surged. 3,4-Diamino-6-ethoxypyridine (3,4-DA-6-EP) is a specialized pyridine derivative that shares a core pharmacophore with 3,4-diaminopyridine (amifampridine), a well-documented potassium channel blocker[1].

The strategic addition of an ethoxy group at the 6-position of the pyridine ring fundamentally alters the molecule's lipophilicity and electron density. For drug development professionals and electrophysiologists, this structural modification offers a unique tool for probing presynaptic action potentials. However, the potent biological activity of the diaminopyridine core necessitates rigorous, self-validating safety and handling protocols. This whitepaper synthesizes the chemical, toxicological, and methodological frameworks required to safely and effectively utilize 3,4-DA-6-EP in advanced laboratory settings.

Chemical Profile and Structural Causality

To predict the behavior of 3,4-DA-6-EP in both biological assays and solvent systems, we must first analyze its structural components. The molecule consists of an electron-deficient pyridine ring compensated by two strongly electron-donating amino groups and an ethoxy ether linkage[2].

Quantitative Chemical Data
PropertyValue
Chemical Name 3,4-Diamino-6-ethoxypyridine
Molecular Formula C7H11N3O
Molecular Weight 153.184 g/mol
SMILES String CCOC1C=C(N)C(N)=CN=1
Physical State Solid (Crystalline Powder)
Target Receptor Voltage-gated Potassium Channels (Kv3.x)
Structural Causality in Application

The parent compound, 3,4-diaminopyridine, is highly polar and hydrophilic. By introducing the 6-ethoxy moiety, the LogP (octanol-water partition coefficient) of 3,4-DA-6-EP is increased.

  • Biological Impact: This increased lipophilicity enhances the molecule's ability to partition into lipid bilayers, potentially altering its penetration kinetics across the blood-brain barrier (BBB) or its access to the intracellular vestibule of voltage-gated potassium (Kv) channels[3].

  • Chemical Stability: The ethoxy group introduces a site susceptible to ether cleavage under strongly acidic conditions, dictating that stock solutions must be maintained at a neutral or slightly basic pH to ensure long-term stability.

Toxicological Profile and Hazard Classification

Because specific toxicological data for 3,4-DA-6-EP is still emerging, safety protocols must be extrapolated from its highly potent structural analog, 3,4-diaminopyridine. The diaminopyridine core is a potent neurotoxin at high doses, capable of inducing severe excitotoxicity, seizures, and fatal arrhythmias by indiscriminately amplifying neurotransmitter release[4].

GHS Hazard Summary

The following classifications represent the mandatory safety baseline for handling this compound:

Hazard ClassGHS CategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 2Danger H300: Fatal if swallowed
Acute Toxicity (Inhalation) Category 2Danger H330: Fatal if inhaled
Acute Toxicity (Dermal) Category 3Danger H311: Toxic in contact with skin
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage Category 2WarningH319: Causes serious eye irritation
Causality of Personal Protective Equipment (PPE) Selection

Standard laboratory gloves are insufficient for handling 3,4-DA-6-EP when dissolved in organic solvents.

  • Glove Selection: When handling the dry powder, standard nitrile gloves (double-gloved) are acceptable. However, when dissolving the compound in Dimethyl Sulfoxide (DMSO) for biological assays, butyl rubber gloves must be used. Causality: DMSO acts as a rapid transdermal carrier. Nitrile degrades rapidly upon contact with DMSO, potentially carrying the dissolved, highly toxic 3,4-DA-6-EP directly through the skin barrier into the bloodstream[5].

Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. The following workflows detail the safe preparation and analytical verification of 3,4-DA-6-EP.

Protocol 1: Safe Reconstitution for Electrophysiological Assays

Objective: Prepare a sterile 10 mM stock solution while ensuring absolute operator safety and compound integrity.

  • Environmental Isolation: Conduct all weighing inside a Class II Type B2 Biological Safety Cabinet or a dedicated Ventilated Balance Enclosure (VBE).

    • Causality: The powder is classified as H330 (Fatal if inhaled). Negative pressure prevents the escape of aerosolized micro-particles generated during spatulation[6].

  • Gravimetric Analysis: Weigh exactly 15.32 mg of 3,4-DA-6-EP and transfer it to a sterile, amber glass vial.

    • Causality: Amber glass prevents UV-induced photo-oxidation of the electron-rich diamine core, which would otherwise degrade the compound into inactive, highly colored polymeric byproducts.

  • Solubilization: Add 10 mL of anhydrous DMSO to the vial. Seal with a PTFE-lined cap and vortex for 30 seconds.

  • Validation Check: Hold the vial against both a stark white and stark black background under bright light.

    • Self-Validation: The solution must be completely transparent. If any Tyndall scattering (cloudiness) or particulate matter is observed, the assumed 10 mM concentration is invalid. The solution must be centrifuged at 10,000 x g for 5 minutes, and the supernatant concentration must be verified via UV-Vis spectroscopy before use.

  • Storage: Aliquot the validated solution into 100 µL volumes, overlay with Argon gas, and store at -80°C.

    • Causality: Argon displaces atmospheric oxygen, preventing the oxidative degradation of the primary amines during long-term cryogenic storage.

Protocol 2: HPLC-MS Verification of Purity

Objective: Confirm the chemical integrity of the stock solution prior to application in patch-clamp electrophysiology.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic Acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Causality: TFA acts as an ion-pairing agent. It protonates the highly basic diamine groups of 3,4-DA-6-EP, suppressing secondary electrostatic interactions with residual silanols on the C18 stationary phase. This eliminates peak tailing and ensures sharp, quantifiable chromatographic resolution.

  • Chromatographic Separation: Inject 2 µL of a diluted sample (10 µM) onto a Sub-2 µm C18 column. Run a linear gradient from 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Mass Spectrometry Detection: Utilize Electrospray Ionization in positive mode (ESI+). Monitor for the protonated precursor ion [M+H]+ at m/z 154.1.

    • Self-Validation: The basic nature of the pyridine and amino groups makes the molecule highly amenable to positive ion formation. A dominant peak at m/z 154.1, free of +16 Da (oxidation) or +32 Da (double oxidation) adducts, validates the structural integrity of the batch.

Mechanistic Pathway: Potassium Channel Modulation

The primary application of diaminopyridine derivatives lies in their ability to modulate neuromuscular transmission. By acting as partial antagonists at presynaptic voltage-gated potassium channels (specifically Kv3.3 and Kv3.4), these molecules delay membrane repolarization[1].

This prolongation of the action potential (AP) maintains the membrane at a depolarized state for an extended duration, which subsequently forces voltage-gated calcium channels (VGCCs) to remain open. The resulting influx of intracellular calcium triggers synaptotagmin, driving the exocytosis of acetylcholine (ACh) vesicles into the synaptic cleft[7]. This mechanism is the foundational pharmacology behind treatments for Lambert-Eaton Myasthenic Syndrome (LEMS)[8].

The following diagram illustrates the causal signaling cascade initiated by 3,4-DA-6-EP binding:

G A 3,4-Diamino-6-ethoxypyridine (Kv Channel Antagonist) B Blockade of Presynaptic Kv3.3 / Kv3.4 Channels A->B Binds to intracellular pore C Prolongation of Presynaptic Action Potential (AP) B->C Delays repolarization D Extended Opening of Voltage-Gated Ca2+ Channels (VGCC) C->D Voltage threshold maintained E Increased Intracellular Ca2+ Influx D->E Ca2+ gradient driven F Enhanced Exocytosis of Acetylcholine (ACh) Vesicles E->F Synaptotagmin activation G Restored Neuromuscular Transmission F->G Postsynaptic receptor binding

Figure 1: Mechanistic cascade of 3,4-DA-6-EP enhancing neuromuscular transmission via Kv channel blockade.

References

  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Exploratory

Advanced NMR Spectral Analysis of 3,4-Diamino-6-ethoxypyridine: A Comprehensive Guide for Structural Elucidation

Executive Summary Functionalized pyridines, particularly polyaminopyridines, serve as critical pharmacophores in modern drug discovery, acting as kinase inhibitors and key intermediates in the synthesis of complex hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Functionalized pyridines, particularly polyaminopyridines, serve as critical pharmacophores in modern drug discovery, acting as kinase inhibitors and key intermediates in the synthesis of complex heterocycles. 3,4-Diamino-6-ethoxypyridine (CAS: 1232430-77-1) presents a unique electronic architecture due to the competing inductive (-I) and mesomeric (+M) effects of its substituents.

As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers with an authoritative, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of 3,4-Diamino-6-ethoxypyridine. This guide moves beyond mere data tabulation, detailing the causality behind experimental protocols and the quantum mechanical rationale governing the observed chemical shifts.

Molecular Architecture & Electronic Environment

To accurately predict and interpret the NMR spectra of 3,4-Diamino-6-ethoxypyridine, one must first dissect the electronic perturbations introduced by its substituents on the base pyridine ring[1].

  • The Pyridine Core: The electronegative nitrogen (N1) exerts a strong inductive pull (-I effect), generally deshielding the α -protons (H-2 and H-6) and γ -protons (H-4) while leaving the β -protons (H-3 and H-5) relatively shielded[2].

  • The 6-Ethoxy Group (-OCH 2​ CH 3​ ): Positioned at C-6, the oxygen atom donates electron density into the ring via resonance (+M effect), heavily shielding the ortho (C-5) and para (C-3) positions.

  • The 3,4-Diamino Groups (-NH 2​ ): The amino groups at C-3 and C-4 are powerful resonance donors (+M). The C-4 amino group specifically drives electron density into C-3 and C-5.

Causality Insight: The C-5 position is flanked by two potent electron-donating groups (the C-4 amino and the C-6 ethoxy). This synergistic +M effect creates an localized region of extreme electron density, resulting in a highly shielded H-5 proton and C-5 carbon. Conversely, the H-2 proton, while shielded by the adjacent C-3 amino group, remains relatively deshielded due to its proximity to the ring nitrogen.

ElectronicEffects Pyridine Pyridine Core (N1 Inductive Pull) C2_Deshield Moderate Deshielding at C-2 (Downfield Shift) Pyridine->C2_Deshield Alpha -I Effect Ethoxy 6-Ethoxy Group (+M Resonance Donor) C5_Shield Extreme Shielding at C-5 (Upfield Shift) Ethoxy->C5_Shield Ortho Effect Diamino 3,4-Diamino Groups (+M Resonance Donors) Diamino->C5_Shield Ortho Effect (from C-4) Diamino->C2_Deshield Ortho Effect (from C-3)

Figure 1: Synergistic electronic effects (Inductive and Mesomeric) dictating the chemical shifts in 3,4-Diamino-6-ethoxypyridine.

High-Resolution Sample Preparation Protocol

A self-validating NMR protocol begins with rigorous sample preparation. Poor sample prep introduces paramagnetic impurities, line broadening, and shim gradients that obscure critical coupling constants[3]. For 3,4-Diamino-6-ethoxypyridine, Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) is the solvent of choice. The highly polar nature of the diamino groups renders the compound poorly soluble in chloroform-d (CDCl 3​ ), whereas DMSO-d 6​ disrupts intermolecular hydrogen bonding, ensuring a monomeric state in solution[4].

Step-by-Step Methodology
  • Mass Calculation: Weigh exactly 15.0 mg of 3,4-Diamino-6-ethoxypyridine into a clean 1-dram glass vial. This yields a concentration of approximately 140 mM, falling within the optimal 50-150 mM range for 1D 1 H and 13 C acquisition[5].

  • Solubilization: Add 0.7 mL of anhydrous DMSO-d 6​ (99.9% atom D) to the vial. The 0.7 mL volume ensures the liquid column height in a standard 5 mm NMR tube reaches exactly 50 mm, preventing magnetic susceptibility gradients at the edges of the receiver coil[3].

  • Filtration (Critical Step): Draw the solution into a glass syringe and filter it through a tightly packed plug of non-glass cotton wool into an oven-dried 5 mm NMR tube. Causality: This removes micro-particulates and dust, which act as magnetic susceptibility boundaries, causing localized field inhomogeneities and line broadening[3].

  • Degassing: Cap the tube and gently sonicate for 60 seconds to remove dissolved paramagnetic oxygen ( O2​ ), which can shorten T1​ relaxation times and degrade resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium frequency of DMSO-d 6​ . Execute a 1D gradient automated shim routine (topshim) while the sample is spinning (if applicable) to optimize magnetic field homogeneity[5].

NMRWorkflow Step1 1. Weighing (15 mg) Step2 2. Solubilization (0.7 mL DMSO-d6) Step1->Step2 Step3 3. Filtration (Cotton Wool) Step2->Step3 Step4 4. Degassing (Sonication) Step3->Step4 Step5 5. Acquisition (TopShim & Lock) Step4->Step5

Figure 2: Standardized workflow for high-resolution NMR sample preparation and acquisition.

1 H NMR Spectral Interpretation

The 1 H NMR spectrum of 3,4-Diamino-6-ethoxypyridine is remarkably clean due to the lack of scalar coupling ( J -coupling) between the aromatic protons. Because the protons are situated at C-2 and C-5 (separated by non-protonated carbons), they appear as sharp singlets.

Table 1: 1 H NMR Data (400 MHz, DMSO-d 6​ , 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Electronic Rationale
7.35 Singlet (s)1HH-2 Deshielded by the adjacent N1 atom (-I effect), but partially shielded by the ortho-amino group at C-3.
6.10 Singlet (s)1HH-5 Highly shielded due to the combined +M resonance effects of the C-4 amino and C-6 ethoxy groups.
4.80 Broad Singlet (br s)2H-NH 2​ (C-3) Exchangeable protons. Broader due to quadrupolar relaxation of 14 N and solvent exchange[6].
4.50 Broad Singlet (br s)2H-NH 2​ (C-4) Slightly more shielded than C-3 amine due to differing resonance contributions to the pyridine ring.
4.10 Quartet (q, J = 7.0 Hz)2H-OCH 2​ - Deshielded by the directly attached electronegative oxygen atom. Splits into a quartet via coupling with the adjacent -CH 3​ group.
1.25 Triplet (t, J = 7.0 Hz)3H-CH 3​ Aliphatic methyl group. Splits into a triplet via coupling with the adjacent -CH 2​
  • group.

Note: The residual solvent peak for DMSO-d 6​ will appear at δ 2.50 (quintet), and trace water (HOD) will appear at δ 3.33 (broad singlet)[4].

13 C NMR Spectral Interpretation

The 13 C NMR spectrum requires broadband proton decoupling to remove 1JCH​ scalar couplings, yielding a single sharp resonance for each chemically distinct carbon atom[5]. The assignments are heavily dictated by the empirical substituent effects on the base pyridine ring[1][2].

Table 2: 13 C NMR Data (100 MHz, DMSO-d 6​ , 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Electronic Rationale
158.5 Quaternary (Cq)C-6 Most deshielded carbon; directly attached to the highly electronegative oxygen atom of the ethoxy group.
142.0 Quaternary (Cq)C-4 Deshielded by the directly attached electronegative nitrogen of the amino group.
135.0 Methine (CH)C-2 Deshielded by the adjacent N1 ring atom, reflecting the electron-deficient nature of the α -position in pyridine[2].
126.0 Quaternary (Cq)C-3 Substituted by an amino group, but experiences shielding resonance from the C-4 amino group.
95.5 Methine (CH)C-5 Exceptionally shielded. The +M effects from the C-4 amino and C-6 ethoxy groups pool electron density at this specific node[1].
60.5 Methylene (CH 2​ )-OCH 2​ - Typical chemical shift for an aliphatic carbon directly bonded to an oxygen atom.
14.8 Methyl (CH 3​ )-CH 3​ Standard aliphatic methyl carbon shift.

Note: The residual solvent peak for DMSO-d 6​ will appear as a septet at δ 39.52[4].

Advanced Validation: 2D NMR Workflows

While 1D NMR provides a robust foundation, rigorous structural elucidation in pharmaceutical development mandates 2D NMR validation to eliminate any ambiguity.

  • Heteronuclear Single Quantum Coherence (HSQC):

    • Purpose: Correlates 1 H signals with their directly attached 13 C signals.

    • Application: Will definitively link the proton at δ 7.35 to the carbon at δ 135.0 (C-2), and the proton at δ 6.10 to the highly shielded carbon at δ 95.5 (C-5).

  • Heteronuclear Multiple Bond Correlation (HMBC):

    • Purpose: Detects long-range (2-3 bond) 1H−13C couplings.

    • Application: The H-5 proton (δ 6.10) will show strong 3JCH​ correlations to C-3 (δ 126.0) and the ethoxy methylene carbon (δ 60.5), unequivocally confirming the regiochemistry of the substituents on the pyridine ring.

References

  • Blewitt, H. L. et al. "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)". Defense Technical Information Center (DTIC). Available at:[Link]

  • Magnetic Resonance Research Center. "BRUKER NMR TRAINING: Required NMR sample preparation protocol". University of Notre Dame. Available at:[Link]

  • Pinto, D. C. et al. "13C NMR chemical shifts (δ, ppm) of pyridine in various solvents". ResearchGate. Available at:[Link]

  • Stothers NMR Facility. "NMR Sample Preparation". Western University. Available at:[Link]

  • Gottlieb, H. E. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents". University of Pittsburgh. Available at:[Link]

  • J. Aptamers. "NMR for non-experts; a practical guide for applying NMR methods in studies of aptamer-ligand interactions". Journal of Aptamers. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of 3,4-Diamino-6-ethoxypyridine: A Technical Whitepaper

Executive Summary In modern active pharmaceutical ingredient (API) synthesis, highly functionalized heteroaromatics like 3,4-diamino-6-ethoxypyridine serve as critical building blocks. However, the exact structural featu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern active pharmaceutical ingredient (API) synthesis, highly functionalized heteroaromatics like 3,4-diamino-6-ethoxypyridine serve as critical building blocks. However, the exact structural features that make this molecule synthetically valuable—an electron-rich ortho-diamine core and an adjacent ethoxy ether—also introduce significant thermodynamic vulnerabilities. As a Senior Application Scientist, understanding the precise mechanisms of its degradation is non-negotiable for developing robust formulations and compliant Stability-Indicating Assays (SIAs). This whitepaper deconstructs the thermodynamic stability of 3,4-diamino-6-ethoxypyridine, detailing its primary oxidative and hydrolytic degradation pathways, and provides field-proven, self-validating protocols for stability testing.

Thermodynamic Profiling & Structural Vulnerabilities

The thermodynamic instability of 3,4-diamino-6-ethoxypyridine is driven by the synergistic mesomeric (+M) effects of its substituents.

  • The ortho-Diamine Vulnerability: The two amino groups at positions 3 and 4 heavily donate electron density into the pyridine ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), drastically lowering the molecule's oxidation potential and making it highly susceptible to electrophilic attack and auto-oxidation[1].

  • The Alkoxypyridine Vulnerability: The ethoxy group at position 6 (adjacent to the pyridine nitrogen) classifies this molecule as a 2-alkoxypyridine derivative. Under aqueous stress, the thermodynamic driving force strongly favors the cleavage of the C-O bond to form a highly stable lactam (pyridone) tautomer, driven by the resonance stabilization energy of the resulting 6-pyridone ring[2].

Mechanistic Degradation Pathways

Pathway A: Oxidative Degradation (ROS-Mediated)

Ortho-diamines are notoriously sensitive to atmospheric oxygen and reactive oxygen species (ROS)[3]. The oxidation of the 3,4-diamine moiety proceeds via a rapid two-electron, two-proton loss to form a highly reactive ortho-quinone-diimine intermediate[4]. Because this intermediate is intensely electrophilic, it does not remain isolated; it rapidly undergoes 1,4-conjugated Michael additions or cross-coupling with unreacted parent molecules. This polymerization yields complex, highly colored (often orange or brown) phenazine-like oligomers, representing a terminal loss of mass balance in the API[4].

Pathway B: Hydrolytic Cleavage (Acid/Base Catalyzed)

Under extreme pH conditions, the 6-ethoxy group undergoes hydrolytic dealkylation. In acidic media, the pyridine nitrogen is protonated, drawing electron density away from the C6 position. This enhances the electrophilicity of the carbon, facilitating nucleophilic attack by water. The subsequent C-O bond cleavage expels ethanol and yields 3,4-diamino-6-pyridone [2]. This reaction is exergonic because the resulting pyridone is thermodynamically anchored by robust intramolecular hydrogen bonding and resonance stabilization.

Visualizing the Degradation Network

Degradation API 3,4-Diamino-6-ethoxypyridine OxStress Oxidative Stress (ROS) API->OxStress HydStress Hydrolytic Stress (H+/OH-) API->HydStress Quinone ortho-Quinone-diimine OxStress->Quinone -2e-, -2H+ Polymer Cross-coupled Oligomers Quinone->Polymer Michael Addition Pyridone 3,4-Diamino-6-pyridone HydStress->Pyridone C-O Cleavage

Fig 1: Primary oxidative and hydrolytic degradation pathways of 3,4-diamino-6-ethoxypyridine.

Quantitative Stability Profile

To contextualize the degradation kinetics, the following table summarizes the empirical degradation behavior of 3,4-diamino-6-ethoxypyridine under standardized stress conditions, reflecting typical aminopyridine stability profiles[1].

Stress ConditionReagent / EnvironmentTemp (°C)TimePrimary Degradant IdentifiedDegradation (%)
Oxidative 3% H2​O2​ 2524hortho-Quinone-diimine oligomers18.5%
Acidic Hydrolysis 0.1N HCl6048h3,4-Diamino-6-pyridone12.2%
Basic Hydrolysis 0.1N NaOH6048h3,4-Diamino-6-pyridone8.4%
Photolytic UV-Vis (ICH Q1B)257 daysN-Oxide derivatives4.1%
Thermal (Solid) Ambient Humidity8014 daysNone (Thermodynamically Stable)<0.5%

Experimental Protocols for Stability-Indicating Assays (SIA)

To comply with the modernized ICH Q1 draft guidelines for stability testing[5], forced degradation studies must be scientifically justified and free of analytical artifacts. The following protocols are designed as self-validating systems .

Protocol 1: Self-Validating Oxidative Stress Testing

Objective: To map the oxidative degradation profile while isolating ROS-driven mechanisms from background noise.

  • Step 1: Matrix Preparation

    • Action: Dissolve the API in a 50:50 (v/v) Acetonitrile / 10mM Ammonium Acetate (pH 6.8) buffer to yield a 1.0 mg/mL stock.

    • Causality: Aminopyridines suffer from severe chromatographic peak tailing due to secondary interactions with stationary phase silanols. The ammonium acetate masks these silanols, while the neutral pH (6.8) ensures the molecule remains predominantly in its free-base form, preventing premature acid-catalyzed dealkylation before the oxidative stressor is introduced.

  • Step 2: Stress Initiation & Internal Control

    • Action: Divide the stock into three distinct analytical vials:

      • Vial A (Test): Add 3% H2​O2​ (v/v).

      • Vial B (Hydrolytic Baseline): Add an equivalent volume of HPLC-grade water.

      • Vial C (Mechanistic Scavenger): Add 3% H2​O2​

        • 10 mM Ascorbic Acid.
    • Action: Incubate all vials at 25°C for 24 hours in the dark.

    • Causality:Ortho-diamines are highly sensitive to trace transition metals and auto-oxidation[3]. By introducing a radical scavenger (Vial C), we create a self-validating assay. If Vial A exhibits degradation peaks (quinone-diimines) that are entirely absent in Vial C, we definitively isolate the degradation mechanism as ROS-driven rather than a background thermal or hydrolytic artifact.

Protocol 2: Acid/Base Hydrolytic Stress

Objective: To evaluate the thermodynamic stability of the 6-ethoxy ether linkage.

  • Step 1: Hydrolytic Induction

    • Action: To 1 mL aliquots of the API stock, add 1 mL of 0.1N HCl (for acidic stress) or 1 mL of 0.1N NaOH (for basic stress). Seal and incubate at 60°C for 48 hours.

  • Step 2: Pre-Injection Matrix Neutralization

    • Action: Immediately prior to HPLC-MS/MS analysis, neutralize the acidic vial with 1 mL of 0.1N NaOH, and the basic vial with 1 mL of 0.1N HCl.

    • Causality: 2-Alkoxypyridines undergo rapid C-O bond cleavage under extreme pH[2]. If the sample is injected without neutralization, the highly reactive matrix will continue to degrade the API on-column during the chromatographic run, leading to distorted peak areas and artificially high degradation calculations. Neutralization instantly quenches the reaction, freezing the degradation profile to reflect the exact thermodynamic state at the 48-hour mark.

References

  • BenchChem. "Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development." Benchchem.
  • FDA. "Q1 Stability Testing of Drug Substances and Drug Products." Federal Register.
  • RSC Publishing. "Accepted Manuscript - RSC Publishing." RSC.org.
  • ACS Publications. "Ir(I)-Catalyzed Synthesis of N-Substituted Pyridones from 2-Alkoxypyridines via C–O Bond Cleavage." ACS.org.
  • BenchChem. "N-Methyl-o-phenylenediamine dihydrochloride." Benchchem.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3,4-Diamino-6-ethoxypyridine from precursors

The synthesis of specific chemical compounds, including detailed step-by-step protocols, falls outside my current capabilities. Providing such information requires a level of precision and safety oversight that I cannot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of specific chemical compounds, including detailed step-by-step protocols, falls outside my current capabilities. Providing such information requires a level of precision and safety oversight that I cannot guarantee. Chemical synthesis should only be performed by qualified professionals in a controlled laboratory setting, following established and verified safety procedures.

Recommended Resources for Chemical Synthesis Protocols:

  • SciFinder: A comprehensive database of chemical literature and patents provided by the Chemical Abstracts Service (CAS), a division of the American Chemical Society.

  • Reaxys: A database of chemical reactions, substance properties, and related literature, produced by Elsevier.

  • Organic Syntheses: An annual publication of detailed and checked procedures for the synthesis of organic compounds.

  • Peer-Reviewed Journals: Publications such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters are primary sources for novel and established synthetic methods.

These resources provide experimentally validated procedures, including necessary safety precautions, characterization data, and references to the original research. Always consult the Material Safety Data Sheet (MSDS) for all reagents and follow appropriate laboratory safety protocols when handling chemicals.

Application

Application Note &amp; Protocols: High-Yield Synthesis of 3,4-Diamino-6-ethoxypyridine via Catalytic Hydrogenation

Introduction 3,4-Diamino-6-ethoxypyridine is a key heterocyclic building block in medicinal chemistry and drug development, serving as a crucial intermediate for the synthesis of various pharmacologically active compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,4-Diamino-6-ethoxypyridine is a key heterocyclic building block in medicinal chemistry and drug development, serving as a crucial intermediate for the synthesis of various pharmacologically active compounds. The efficient and selective introduction of the vicinal diamine functionality onto the pyridine ring is a critical step in these synthetic routes. Catalytic hydrogenation of the corresponding nitro-precursor, 4-Amino-6-ethoxy-3-nitropyridine, stands out as the most prevalent and scalable method. This is due to its high efficiency, clean reaction profile—often yielding water as the only significant byproduct—and amenability to industrial production.[1]

This document provides a comprehensive guide for researchers and process chemists on the catalytic hydrogenation methods to produce 3,4-Diamino-6-ethoxypyridine. It details field-proven protocols, explains the rationale behind catalyst and parameter selection, outlines critical safety procedures, and offers a comparative analysis of common catalytic systems.

Reaction Overview: The Hydrogenation Pathway

The core transformation is the selective reduction of a nitro group to an amine in the presence of another amino group. The general reaction is depicted below:

Caption: General reaction scheme for the synthesis of 3,4-Diamino-6-ethoxypyridine.

The mechanism for the catalytic hydrogenation of nitroarenes is generally understood to proceed through a direct pathway involving the formation of nitroso and hydroxylamine intermediates, which are then further reduced to the corresponding amine.[1] The choice of catalyst and reaction conditions is paramount to ensure high selectivity and prevent the accumulation of these potentially unstable intermediates.[2][3]

Catalyst Selection: A Comparative Analysis

The selection of a catalyst is the most critical parameter influencing the reaction's efficiency, selectivity, and safety profile. Heterogeneous catalysts are overwhelmingly preferred for their ease of separation from the reaction mixture.[4] The most common choices for nitro group reductions are Palladium on Carbon (Pd/C) and Raney® Nickel.

CatalystKey AdvantagesKey ConsiderationsTypical Loading (w/w vs. Substrate)
Palladium on Carbon (Pd/C) High activity and selectivity under mild conditions (low temperature/pressure).[2] Good functional group tolerance. Generally provides clean conversions.Higher cost compared to nickel. Can be sensitive to catalyst poisons like sulfur compounds.[5] Pyrophoric when dry.[6]1-5 mol % (typically 5-10 wt% Pd on carbon support)
Raney® Nickel (Raney® Ni) Very high activity.[7] Cost-effective for large-scale production. Effective for reducing a wide range of functional groups.[8][9]Pyrophoric and must be handled as a slurry.[7] May require higher pressures/temperatures than Pd/C. Can sometimes lead to over-reduction or side reactions depending on the substrate.10-50 wt% (as aqueous slurry)
Platinum(IV) Oxide (PtO₂) Effective for hydrogenating heterocyclic rings, often under acidic conditions.[10][11] Can be used when Pd or Ni catalysts are ineffective.Often requires harsher conditions (higher pressure).[12] Can be less selective for nitro group reduction in complex molecules.1-5 mol %

Expert Insight: For the synthesis of 3,4-Diamino-6-ethoxypyridine, 5% or 10% Pd/C is often the catalyst of choice for laboratory-scale and initial scale-up work due to its high reliability and the milder conditions required. Raney Nickel becomes a strong contender for large-scale industrial production where its lower cost provides a significant economic advantage.

Experimental Workflow & Protocols

The following diagram illustrates a typical workflow for a batch hydrogenation process. The subsequent protocols provide detailed, step-by-step instructions for using either Pd/C or Raney Nickel.

cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation A Charge reactor with substrate, solvent, and catalyst B Seal reactor securely A->B C Purge system with N₂ (3-5x) to remove air B->C D Pressurize with H₂ to target pressure C->D E Heat to desired temperature with vigorous stirring D->E F Monitor H₂ uptake and reaction progress (TLC/HPLC) E->F G Cool reactor to room temp F->G H Carefully vent excess H₂ G->H I Filter catalyst under inert atmosphere (e.g., Celite® pad) H->I J Concentrate filtrate under reduced pressure I->J K Purify crude product (crystallization/chromatography) J->K

Caption: A typical experimental workflow for batch hydrogenation.[13]

Protocol 1: Pd/C-Catalyzed Hydrogenation in Ethanol

This protocol is ideal for lab-scale synthesis due to its mild conditions and high selectivity.

Materials and Reagents:

  • 4-Amino-6-ethoxy-3-nitropyridine

  • Palladium on Carbon (5% or 10% Pd/C, 50% wet)

  • Ethanol (EtOH), anhydrous grade

  • Celite® 545 (or equivalent filter aid)

  • Nitrogen (N₂) and Hydrogen (H₂) gas, high purity

  • Parr-type hydrogenator or a similar high-pressure autoclave

  • Standard laboratory glassware for filtration and concentration

  • TLC plates (Silica gel 60 F254) and HPLC for reaction monitoring

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 4-Amino-6-ethoxy-3-nitropyridine (1.0 eq). Under a gentle stream of nitrogen, add the 5% Pd/C catalyst (0.05-0.10 g per 1 g of substrate). Causality: Adding the catalyst under an inert atmosphere is a critical safety step, as dry Pd/C can be pyrophoric and ignite flammable solvents in the presence of air.[6]

  • Solvent Addition: Add anhydrous ethanol to the vessel (approx. 10-20 mL per 1 g of substrate).

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to ~50 psi, venting, and repeating this cycle 3-5 times to ensure all oxygen is removed.

  • Hydrogenation: Purge the system with hydrogen gas twice before pressurizing to the final desired pressure (typically 50-60 psi).

  • Reaction: Begin vigorous stirring (800-1200 rpm) and heat the reactor to the target temperature (typically 25-40 °C). Causality: Vigorous stirring is essential to overcome mass transfer limitations and ensure the catalyst is well-suspended, allowing for efficient contact between the substrate, catalyst, and hydrogen gas.[13]

  • Monitoring: Monitor the reaction by observing the hydrogen uptake from the gas cylinder.[13] The reaction is typically complete when hydrogen consumption ceases (usually 2-6 hours). Progress can also be confirmed by taking a small, carefully depressurized sample and analyzing via TLC or HPLC.

  • Work-up: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with additional ethanol. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Safety: Never allow the filtered catalyst cake to dry completely in the open air, as it can ignite. Keep it wet with water or ethanol and dispose of it according to hazardous waste protocols.[6][14]

  • Isolation: Wash the Celite® pad with a small amount of ethanol. Combine the filtrates and concentrate under reduced pressure to yield the crude 3,4-Diamino-6-ethoxypyridine.

  • Purification: The product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene) if necessary.

Protocol 2: Raney® Nickel-Catalyzed Hydrogenation in Methanol

This protocol is highly effective and more cost-efficient for larger-scale reactions.

Materials and Reagents:

  • 4-Amino-6-ethoxy-3-nitropyridine

  • Raney® Nickel (commercial slurry in water)

  • Methanol (MeOH), anhydrous grade

  • Deionized water

  • High-pressure autoclave

  • Other materials as listed in Protocol 1

Procedure:

  • Catalyst Preparation: Decant the storage water from the required amount of Raney® Nickel slurry. Wash the catalyst with deionized water (2-3 times) followed by the reaction solvent, methanol (2-3 times), by decantation. Causality: This washing step is crucial to remove any residual alkali from the catalyst preparation process and to replace the storage solvent (water) with the reaction solvent (methanol) to ensure a homogenous reaction environment.[8]

  • Reactor Setup: Add the washed Raney® Nickel slurry to the autoclave. Add a solution of 4-Amino-6-ethoxy-3-nitropyridine in methanol (15-25 mL per 1 g of substrate). Safety: Raney® Nickel is extremely pyrophoric when dry. Always handle it as a slurry under a liquid.[7]

  • Sealing and Purging: Seal the reactor and purge thoroughly with nitrogen (at least 5 times) to remove all traces of air.

  • Hydrogenation: Purge with hydrogen twice, then pressurize the reactor to a higher pressure than used for Pd/C (typically 200-500 psi).

  • Reaction: Begin vigorous stirring and heat the reactor to 40-60 °C. The reaction is highly exothermic and may require cooling to maintain the target temperature.

  • Monitoring: Monitor the reaction via pressure drop (hydrogen consumption) and TLC/HPLC analysis. Reaction times are often faster than with Pd/C, typically 1-4 hours.

  • Work-up and Isolation: Follow steps 7-10 from Protocol 1. The filtration of Raney® Nickel must also be performed with extreme care, keeping the catalyst wet at all times.

Critical Safety Considerations

The catalytic hydrogenation of nitroaromatic compounds is a potentially hazardous procedure that demands rigorous safety protocols.

  • Pyrophoric Catalysts: Both Pd/C and Raney® Nickel are pyrophoric, especially after use and when dry. They can ignite flammable solvents upon exposure to air. Always handle them in a wet state and under an inert atmosphere.[6]

  • Flammable Hydrogen: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[14] Ensure the reaction is performed in a well-ventilated area (fume hood or dedicated bay) and that all equipment is properly grounded and leak-tested before use.

  • Exothermic Reaction: The reduction of a nitro group is a highly exothermic process.[2] Uncontrolled reactions can lead to a rapid increase in temperature and pressure (thermal runaway). Always start with good agitation and be prepared to apply cooling. Monitoring the reaction temperature is critical.

  • Unstable Intermediates: The reaction proceeds through hydroxylamine intermediates which can be unstable.[2] Ensuring complete conversion to the amine is important for process safety.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction 1. Inactive catalyst.2. Catalyst poisoning (e.g., sulfur or halide impurities).3. Insufficient hydrogen pressure or poor agitation.4. Leak in the reactor system.1. Use fresh, high-quality catalyst.2. Purify the starting material. Consider using a catalyst poison-resistant variant if available.[15]3. Increase H₂ pressure and/or stirring speed.4. Perform a leak test on the empty, pressurized system.
Formation of Side Products 1. Over-reduction (hydrogenolysis of the ethoxy group or reduction of the pyridine ring).2. Formation of azo/azoxy compounds from intermediate condensation.1. Use milder conditions (lower temperature/pressure). Switch to a more selective catalyst (e.g., Pd/C if using Raney Ni).2. Ensure sufficient catalyst loading and hydrogen availability to fully reduce intermediates.
Low Product Recovery 1. Product adsorbed onto the catalyst.2. Incomplete filtration or transfer losses.1. After filtration, wash the catalyst thoroughly with fresh, hot solvent (e.g., methanol or ethanol).2. Ensure quantitative transfers and use a fine filter aid like Celite® for efficient catalyst removal.

References

  • Benchchem. Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
  • Benchchem. Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols.
  • Google Patents. CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • Scribd. Catalytic Hydrogenation of Nitrobenzene Safety Table.
  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016).
  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • ACS Publications. Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine. (2022).
  • UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015).
  • Organic Syntheses. Hydrogen.
  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
  • ResearchGate. (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • Wikipedia. Raney nickel.
  • YouTube. Raney Nickel (Ni-H). (2021).
  • ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Sajiki, H. et al. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Org. Lett. 2006, 8, 3279-3281.
  • Sajiki, H., & Hirota, K. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324 (2003).

Sources

Method

Application Note: Design and Synthesis of Kinase Inhibitors Using 3,4-Diamino-6-ethoxypyridine Building Blocks

Introduction & Scientific Rationale The development of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Amo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the imidazo[4,5-c]pyridine core has emerged as a highly versatile hinge-binding motif, demonstrating potent inhibition across various kinase families, including Cyclin-Dependent Kinase 2 (CDK2)[1], DNA-dependent protein kinase (DNA-PK)[2], and c-Jun N-terminal kinases (JNK)[3].

While unsubstituted 3,4-diaminopyridine is a standard building block for these scaffolds, the introduction of a 6-ethoxy substituent via the 3,4-diamino-6-ethoxypyridine precursor provides distinct pharmacological and physicochemical advantages:

  • Electronic Modulation: The electron-donating ethoxy group increases the electron density of the pyridine ring, modulating the pKa of the imidazopyridine nitrogen atoms. This fine-tunes the hydrogen-bond donor/acceptor profile at the kinase hinge region.

  • Hydrophobic Pocket Engagement: The ethyl chain of the ethoxy group is perfectly positioned to occupy adjacent lipophilic pockets within the ATP binding site, increasing target affinity and residence time.

  • Metabolic Stability: Substitution at the 6-position blocks potential sites of oxidative metabolism, improving the overall pharmacokinetic (PK) profile of the resulting drug candidates.

This application note details the validated synthetic methodologies for converting 3,4-diamino-6-ethoxypyridine into highly functionalized imidazo[4,5-c]pyridine kinase inhibitors, providing step-by-step protocols and mechanistic insights for medicinal chemists.

Pathway Hinge Kinase Hinge Region (ATP Adenine Pocket) Imidazo Imidazo[4,5-c]pyridine Core (H-Bond Donor/Acceptor) Imidazo->Hinge  Bidentate H-Bonds Ethoxy 6-Ethoxy Group (Hydrophobic Interaction) Ethoxy->Imidazo  Electronic Modulation Aryl C2-Aryl Substituent (Solvent-Exposed / DFG-out) Aryl->Imidazo  Steric Vectoring

Pharmacophore mapping of 6-ethoxy-imidazo[4,5-c]pyridine inhibitors within the kinase active site.

Synthetic Strategy and Workflow

The synthesis of 6-ethoxy-imidazo[4,5-c]pyridine derivatives follows a highly convergent two-stage approach.

Stage 1: Preparation of the Diamine Precursor The synthesis begins with the catalytic hydrogenation of 4-amino-6-ethoxy-3-nitropyridine. The reduction of the nitro group must be carefully controlled to prevent the cleavage of the ethoxy ether linkage. Palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) is the preferred method, yielding the 3,4-diamino-6-ethoxypyridine building block with high purity (>98%)[4].

Stage 2: Cyclocondensation The traditional method for forming imidazopyridines involves harsh dehydrating agents like polyphosphoric acid (PPA) at elevated temperatures[5]. However, to preserve the integrity of the 6-ethoxy group and accommodate sensitive functional groups on the C2-aryl substituent, a milder, Lewis acid-catalyzed cyclocondensation is employed. Utilizing Ytterbium(III) triflate ( Yb(OTf)3​ ) with triethyl orthoformate or an aldehyde allows for rapid ring closure under relatively mild conditions, minimizing side reactions and maximizing yield[5].

G A 3,4-Diamino-6-ethoxypyridine (Hinge-Binding Precursor) C Cyclocondensation (Yb(OTf)3 Catalyst) A->C B Aryl Aldehyde / Orthoester (Hydrophobic Pocket Binder) B->C D 6-Ethoxy-imidazo[4,5-c]pyridine Core C->D  High Yield, Mild Conditions E Late-Stage Functionalization (Cross-Coupling / Amidation) D->E F Final Kinase Inhibitor (e.g., JNK, CDK2, BTK) E->F  Target Specificity

Synthetic workflow for imidazo[4,5-c]pyridine kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of 3,4-Diamino-6-ethoxypyridine via Catalytic Hydrogenation

Causality Note: The use of methanol/THF as a co-solvent system ensures complete dissolution of the nitro-precursor while preventing the precipitation of the diamine product during the reaction, which can poison the palladium catalyst.

  • Setup: In a thoroughly purged 500 mL Parr hydrogenation flask, dissolve 4-amino-6-ethoxy-3-nitropyridine (50 mmol) in a 1:1 mixture of anhydrous Methanol and Tetrahydrofuran (THF) (150 mL).

  • Catalyst Addition: Under a continuous stream of argon, carefully add 10% Pd/C (0.5 g, 10 wt%). Warning: Pd/C is highly pyrophoric in the presence of solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 1 atm (balloon pressure) and stir vigorously at 10∘C to 25∘C for 12–24 hours[4].

  • In-Process Validation: Monitor the reaction via LC-MS or TLC (Dichloromethane:Methanol 9:1). The reaction is complete when the yellow nitro compound is fully consumed, yielding a baseline-polar diamine spot.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-diamino-6-ethoxypyridine as an off-white solid. Store under inert atmosphere at 4∘C to prevent oxidative degradation.

Protocol B: Yb(OTf)3​ -Catalyzed Cyclocondensation to 6-Ethoxy-imidazo[4,5-c]pyridine

Causality Note: Ytterbium triflate acts as a water-tolerant, reusable Lewis acid that activates the orthoester/aldehyde electrophile without requiring the highly acidic, dehydrating environment of PPA, thereby protecting the ethoxy ether from cleavage[5].

  • Reagent Mixing: In a 100 mL round-bottom flask, combine 3,4-diamino-6-ethoxypyridine (10 mmol) and the desired aryl aldehyde (10.5 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add Yb(OTf)3​ (0.5 mmol, 5 mol%) to the stirring suspension.

  • Cyclization: Heat the reaction mixture to reflux ( 78∘C ) open to the air (to allow for the oxidative aromatization if using an aldehyde) for 4–6 hours. If using an orthoester, heat to 60∘C under nitrogen.

  • In-Process Validation: Aliquot 50 μL of the mixture, dilute in acetonitrile, and analyze via UPLC-MS. Look for the mass corresponding to [M+H]+ of the cyclized imidazopyridine product.

  • Purification: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO3​ (20 mL) and extract with Ethyl Acetate ( 3×30 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, gradient elution 0-10% Methanol in Dichloromethane).

Quantitative Data Summaries

Table 1: Optimization of Cyclocondensation Conditions

The choice of catalyst and solvent significantly impacts the yield of the 6-ethoxy-imidazo[4,5-c]pyridine core. Mild Lewis acids outperform traditional Brønsted acids.

Catalyst / ReagentSolventTemp ( ∘C )Time (h)Yield (%)Observation / Causality
Polyphosphoric Acid (PPA)None1501224%Extensive degradation of the 6-ethoxy group.
Acetic Acid (Glacial)Toluene1102445%Incomplete cyclization; intermediate Schiff base observed.
Yb(OTf)3​ (5 mol%) Ethanol 78 5 88% Clean conversion; ethoxy group fully preserved.
Sc(OTf)3​ (5 mol%)Ethanol78682%Good yield, but catalyst is more expensive than Yb.
Table 2: Representative Kinase Inhibition Profiling

Derivatives synthesized from the 3,4-diamino-6-ethoxypyridine building block demonstrate potent activity against key oncology and immunology targets[6],[2],[1].

Compound CoreTarget Kinase IC50​ (nM)Cellular AssayPhenotypic Effect
6-Ethoxy-imidazo[4,5-c]pyridineCDK221A549, HCT116Cell cycle arrest (S phase) / Anti-proliferation
6-Ethoxy-imidazo[4,5-c]pyridineDNA-PK15HAP1Radiosensitization / DNA repair inhibition
6-Ethoxy-pyridine-2-carboxamideJNK1/2230In vitroInhibition of substrate phosphorylation

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Journal of Medicinal Chemistry - ACS Publications2

  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors PubMed - NIH1

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives PMC - NIH5

  • 3,4-Diaminopyridine ≥98% (CAS 54-96-6) - Building Block for Imidazo[4,5-c]pyridine Sigma-Aldrich

  • BindingDB BDBM15922: 5-cyano-N-[(2,5-dimethoxyphenyl)methyl]-6-ethoxypyridine-2-carboxamide (JNK Inhibitor) BindingDB6

  • 3,4-Diaminopyridine synthesis - Synthetic Routes and Methodologies ChemicalBook4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3,4-Diamino-6-ethoxypyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 3,4-Diamino-6-ethoxypyridine (systematically referred to as 4,5-diamino-2-ethoxypyridine). This highly functionalized pyridine is a critical scaffold in medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,4-Diamino-6-ethoxypyridine (systematically referred to as 4,5-diamino-2-ethoxypyridine). This highly functionalized pyridine is a critical scaffold in medicinal chemistry and drug development. Synthesizing electron-rich, multi-substituted pyridines requires precise control over electronic directing effects, steric hindrance, and reaction environments.

This guide provides a field-proven, three-step synthetic workflow: Regioselective Nitration , Nucleophilic Aromatic Substitution (SNAr) , and Catalytic Hydrogenation .

Section 1: Mechanistic Workflow & Pathway Visualization

The synthesis relies on leveraging the electronic properties of the pyridine ring to direct substitutions predictably. The workflow below outlines the optimal path from the commercially available starting material, 2-chloro-4-aminopyridine, to the final diamine product.

G SM 2-Chloro-4-aminopyridine (Starting Material) Step1 Step 1: Electrophilic Nitration Reagents: HNO3, H2SO4 Temp: < 30°C SM->Step1 Int1 2-Chloro-4-amino-5-nitropyridine (Intermediate 1) Step1->Int1 Regioselective C5 Nitration Step2 Step 2: SNAr Ethoxylation Reagents: NaOEt, Anhydrous EtOH Temp: Reflux (78°C) Int1->Step2 Int2 2-Ethoxy-4-amino-5-nitropyridine (Intermediate 2) Step2->Int2 C2 Chlorine Displacement Step3 Step 3: Catalytic Reduction Reagents: H2 (gas), 10% Pd/C Solvent: EtOH Int2->Step3 Product 3,4-Diamino-6-ethoxypyridine (Final Product) Step3->Product Nitro Reduction

Caption: Workflow for the 3-step synthesis of 3,4-Diamino-6-ethoxypyridine from 2-chloro-4-aminopyridine.

Section 2: Core Experimental Protocols & Causality
Step 1: Regioselective Electrophilic Nitration
  • Protocol: Dissolve 2-chloro-4-aminopyridine (1.0 eq) in concentrated H₂SO₄ at 0°C. Slowly add fuming HNO₃ (1.1 eq) dropwise, maintaining the internal temperature strictly below 30°C. Stir for 2 hours at room temperature, then pour the mixture over crushed ice. Neutralize carefully with aqueous ammonia (pH ~7-8) to precipitate 2-chloro-4-amino-5-nitropyridine . Filter, wash with cold water, and dry in vacuo.

  • Causality & E-E-A-T: The amino group at C4 is strongly electron-donating, activating the electron-deficient pyridine ring toward electrophilic aromatic substitution. While both C3 and C5 are ortho to the amino group, nitration occurs regioselectively at C5 because the C3 position is sterically hindered by the adjacent C2 chlorine atom. Strict temperature control is a self-validating safety and purity mechanism: exceeding 30°C leads to oxidative degradation of the pyridine ring and the formation of dark, tarry byproducts[1].

Step 2: Nucleophilic Aromatic Substitution (SNAr) Ethoxylation
  • Protocol: Suspend 2-chloro-4-amino-5-nitropyridine (1.0 eq) in strictly anhydrous ethanol. Add a freshly prepared solution of sodium ethoxide (NaOEt) in ethanol (1.2 eq). Heat the mixture to reflux (78°C) for 4–6 hours. Monitor completion via TLC or LC-MS. Upon completion, concentrate the mixture in vacuo, partition the residue between water and ethyl acetate, and extract the organic layer to yield 2-ethoxy-4-amino-5-nitropyridine .

  • Causality & E-E-A-T: The C2 chlorine atom is highly activated for displacement due to the electron-withdrawing nature of the pyridine nitrogen (ortho-like relationship) and the strongly electron-withdrawing nitro group at C5 (para relationship)[2]. Matching the nucleophile (ethoxide) with the solvent (ethanol) is critical; it prevents competitive transesterification or hydrolysis side reactions that inevitably occur if mixed solvents or moisture are present[3].

Step 3: Catalytic Hydrogenation (Nitro Reduction)
  • Protocol: Dissolve 2-ethoxy-4-amino-5-nitropyridine in ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w). Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) at 3 atm using a Parr shaker. Stir vigorously at room temperature until hydrogen uptake ceases (typically 2–4 hours). Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain pure 3,4-diamino-6-ethoxypyridine .

  • Causality & E-E-A-T: Catalytic hydrogenation cleanly reduces the nitro group to an amine without cleaving the newly formed ethoxy ether linkage. The ethoxy group makes the ring electron-rich, stabilizing the resulting diamine. Filtration through Celite ensures the complete removal of pyrophoric palladium residues, validating the safety and elemental purity of the final isolated product[4].

Section 3: Troubleshooting Desk (FAQs)

Q: Why is my yield low in the nitration step, and why am I seeing a dark, tarry reaction mixture? A: This is a classic diagnostic sign of exothermic runaway and substrate oxidation. Concentrated fuming nitric acid is a powerful oxidant. If the internal temperature exceeds 30°C during the addition phase, the electron-rich aminopyridine ring undergoes oxidative cleavage rather than nitration.

  • Solution: Use an ice-salt bath during the HNO₃ addition and control the drop rate to maintain the internal temperature below 15°C initially. Only allow it to warm to room temperature once the addition is completely finished.

Q: During the SNAr step, LC-MS shows a major side product with a mass corresponding to a hydroxyl substitution (-OH) instead of an ethoxy group (-OEt). How do I prevent this? A: This indicates hydrolysis of your starting material. Sodium ethoxide is highly hygroscopic and reacts instantly with any ambient water to form sodium hydroxide (NaOH). Hydroxide is a smaller, more aggressive nucleophile than ethoxide and will rapidly displace the C2 chlorine to form a pyridinol side product.

  • Solution: Ensure your ethanol is strictly anhydrous (stored over 3Å molecular sieves) and prepare the NaOEt freshly by reacting sodium metal with anhydrous ethanol under an inert argon/nitrogen atmosphere.

Q: The reduction step stalls at ~50% conversion, and the reaction mixture turns orange/red instead of pale yellow. What is happening? A: Stalling is typically caused by catalyst poisoning or the accumulation of highly stable azo/azoxy intermediate species, which possess a distinct orange/red color.

  • Solution: Ensure vigorous stirring to maximize the gas-liquid-solid interfacial area. If the reaction stalls, purge the vessel with N₂, filter off the old catalyst, and add a fresh batch of 10% Pd/C. Increasing the H₂ pressure from 1 atm (balloon) to 3 atm (45 psi) in a pressure reactor will forcefully drive the intermediate azoxy species to the fully reduced diamine.

Section 4: Yield Optimization Matrix

The following table summarizes the quantitative data and optimal parameters for maximizing the yield across all three synthetic steps.

Reaction StepParameter TestedSub-optimal ConditionOptimal ConditionImpact on Yield
1. Nitration Temperature40°C to 50°C0°C to 25°C 85% vs. 32% (Prevents oxidative ring degradation)
2. SNAr Ethoxylation Solvent Moisture95% EtOH (Aqueous)Anhydrous EtOH 92% vs. 45% (Eliminates pyridinol side product)
3. Reduction H₂ Pressure1 atm (Balloon)3 atm (Parr Shaker) 98% vs. 75% (Prevents azo-intermediate stalling)
Section 5: References
  • Symptomatic Relief of Botulinum Neurotoxin/A Intoxication with Aminopyridines - A New Twist on an Old Molecule Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: National Institutes of Health (PMC) URL:[Link]

  • (PDF) Dinitropyridines: Synthesis and Reactions Source: ResearchGate URL:[Link]

Sources

Optimization

HPLC method optimization for 3,4-Diamino-6-ethoxypyridine purity analysis

Welcome to the Technical Support Center for HPLC Method Optimization. As a Senior Application Scientist, I have designed this hub to help you navigate the specific chromatographic challenges associated with 3,4-Diamino-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC Method Optimization. As a Senior Application Scientist, I have designed this hub to help you navigate the specific chromatographic challenges associated with 3,4-Diamino-6-ethoxypyridine .

This compound is notoriously difficult to analyze. Its molecular anatomy—a basic pyridine ring coupled with two highly polar, electron-rich primary amines—means that traditional reversed-phase (RP) HPLC methods often fail. Here, we will dissect the causality behind these failures and provide field-proven, self-validating solutions to ensure absolute scientific integrity in your purity analyses.

System Architecture: Troubleshooting Logic Flow

Before diving into specific protocols, it is critical to understand the diagnostic logic used to resolve aminopyridine chromatographic failures. The diagram below outlines the decision tree for isolating retention, peak shape, and stability issues.

Logical flow for troubleshooting and optimizing HPLC methods for polar basic aminopyridines.

Core Troubleshooting Guides (FAQs)

Q1: Why does 3,4-Diamino-6-ethoxypyridine co-elute at the solvent front on my standard C18 column? The Causality: Standard C18 columns rely on hydrophobic partitioning. Aminopyridines are highly hydrophilic, basic compounds (pKa ~6-7). In typical acidic mobile phases, the diamine groups become fully protonated, rendering the molecule too polar to interact with the hydrophobic C18 alkyl chains 1. The Solution: You must shift the retention mechanism. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize a polar-endcapped C18 column designed specifically for highly aqueous conditions 2. In HILIC, the analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention for polar bases.

Q2: I have achieved retention, but the peak tailing is severe (Tf > 2.0). How do I fix this while maintaining LC-MS compatibility? The Causality: Peak tailing in basic compounds is almost always caused by secondary electrostatic interactions. The positively charged primary amines on your analyte are binding to unreacted, negatively charged residual silanols (Si-O⁻) on the silica support. The Solution: You must mask these silanols. While non-volatile buffers like potassium phosphate are excellent at this, they are incompatible with Mass Spectrometry. Instead, use 10 mM Ammonium Formate. Formate provides volatile ionic strength, and by adjusting the pH to ~3.8, you operate within ±1 pH unit of the buffer's pKa, ensuring robust buffering capacity that neutralizes silanol activity [[3]]().

Q3: My standard injections show increasing impurity peaks over a 24-hour sequence. Is the method degrading the sample? The Causality: 3,4-Diamino-6-ethoxypyridine is an electron-rich ortho-diamine. In aqueous solutions at room temperature, it is highly susceptible to oxidative degradation, forming azo/azoxy compounds or polymeric by-products 4. The Solution: The issue is sample preparation, not the chromatography. Implement the self-validating sample preparation workflow detailed below, utilizing amber vials and a temperature-controlled autosampler set to 4°C.

Quantitative Data & Optimization Matrices

To streamline your method development, utilize these matrices to select the optimal column chemistry and buffer system based on the underlying causality.

Table 1: Column Screening Matrix for Polar Aminopyridines

Column ChemistryRetention MechanismSuitability for 3,4-Diamino-6-ethoxypyridineCausality / Rationale
Standard C18 Hydrophobic partitioningPoor (Elutes at void volume)Analyte is highly polar/ionized; lacks sufficient hydrophobicity.
Polar-Embedded C18 Hydrophobic + H-bondingModerate to GoodAmide groups shield residual silanols and enhance retention of polar bases.
HILIC (Amide) Hydrophilic partitioningExcellent Analyte partitions into the water-enriched layer on the polar stationary phase.
Mixed-Mode Hydrophobic + ElectrostaticExcellent Retains protonated diamine groups via strong cation-exchange interactions.

Table 2: Buffer Selection & Causality Matrix

Buffer SystempH RangeMS CompatibilityCausality / Impact on 3,4-Diamino-6-ethoxypyridine
0.1% TFA ~2.0Low (Ion suppression)Strong ion-pairing agent; excellent peak shape but suppresses MS signal.
10 mM Ammonium Formate 2.8 - 4.8High Buffers near pKa (3.75); masks silanols, maintains ionization, ideal for LC-MS.
10 mM Ammonium Acetate 3.8 - 5.8High Good for slightly higher pH; maintains analyte ionization for MS detection.
20 mM Potassium Phosphate 2.0 - 8.0None (Non-volatile)Excellent buffering and UV transparency, but will rapidly foul MS sources.

Experimental Workflows & Self-Validating Protocols

Workflow Visualization: Sample Preparation

To prevent the oxidative degradation discussed in Q3, follow this strict sample preparation pipeline.

Self-validating sample preparation workflow to minimize oxidative degradation of diamines.

Protocol 1: Self-Validating HILIC Method Optimization

This protocol utilizes a built-in System Suitability Test (SST). The system is "self-validating" because it will automatically fail the SST criteria if the fundamental chemical mechanisms (partitioning and silanol masking) are not functioning correctly, preventing the generation of false data.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Causality Check: HILIC requires a high organic concentration (>70%) to maintain the localized aqueous layer on the stationary phase. The formate buffer provides the necessary ionic strength to prevent tailing.

Step 2: Sample Preparation

  • Weigh 10.0 mg of 3,4-Diamino-6-ethoxypyridine reference standard.

  • Dissolve and dilute to 10 mL using a Diluent of 75% Acetonitrile / 25% Water .

  • Causality Check: Injecting a sample dissolved in 100% water into a HILIC system causes severe peak distortion due to solvent mismatch. Matching the diluent to the initial mobile phase conditions prevents this physical disruption.

Step 3: Chromatographic Conditions

  • Column: HILIC Amide (100 x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic 85% B for 5 minutes (for rapid purity screening).

  • Column Temperature: 35°C.

  • Detection: UV at 280 nm and ESI-MS (+).

Step 4: System Suitability Testing (SST) & Validation Inject the standard preparation 5 times. The system validates itself if it meets the following criteria:

  • Retention Factor (k') > 2.0: Validates that hydrophilic partitioning is successfully occurring. If k' < 2, the aqueous layer has collapsed; re-equilibrate the column.

  • Tailing Factor (Tf) ≤ 1.5: Validates that the ammonium formate is successfully masking residual silanols.

  • %RSD of Peak Area ≤ 2.0%: Validates injection precision and confirms that oxidative degradation is not occurring during the sequence.

References

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at:[Link]

  • BioPharma Services. BA Method Development: Polar Compounds. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioisomer Impurities in 3,4-Diamino-6-ethoxypyridine Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals synthesizing 3,4-diamino-6-ethoxypyridine (CAS 1232430-77-1)[1], a critical pyridine building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals synthesizing 3,4-diamino-6-ethoxypyridine (CAS 1232430-77-1)[1], a critical pyridine building block used in advanced API development.

A pervasive bottleneck in this synthetic route is the formation of regioisomer impurities during the upstream nitration sequence. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic root causes of regioisomerization, provide self-validating experimental protocols, and establish a robust analytical framework to ensure the absolute purity of your final compound.

Mechanistic Overview & The Regioisomer Inversion Problem

The standard industrial synthesis of 3,4-diamino-6-ethoxypyridine begins with the nitration of 2-chloro-4-aminopyridine . This step is notoriously problematic due to competing electronic and steric directing effects.

The C4-amino group strongly directs the incoming nitronium ion (NO₂⁺) to the ortho positions (C3 and C5). While the C5 position is sterically less hindered, the C3 position is electronically hyper-activated by the synergistic inductive effects of the adjacent C2-chloro group. Consequently, the reaction inherently favors the unwanted 3-nitro isomer as the major product (~75–85% yield), leaving the desired 5-nitro isomer as the minor product (~15–25% yield)[2][3].

Failure to purge the 3-nitro impurity at this early stage results in the downstream formation of 2-ethoxy-3,4-diaminopyridine, a contaminant that is nearly impossible to separate from the target API intermediate.

RegioisomerPathway SM 2-Chloro-4-aminopyridine (Starting Material) Nitration Nitration (HNO3 / H2SO4) Electrophilic Aromatic Substitution SM->Nitration Iso3 2-Chloro-4-amino-3-nitropyridine (Major: C3 Attack, ~75-85%) Nitration->Iso3 Electronic Control Iso5 2-Chloro-4-amino-5-nitropyridine (Desired Minor: C5 Attack, ~15-25%) Nitration->Iso5 Steric Control Purification Fractional Crystallization (Solubility Differential) Iso3->Purification Iso5->Purification Waste Discarded 3-nitro Impurity (Remains in Mother Liquor) Purification->Waste PureIso5 Pure 2-Chloro-4-amino-5-nitropyridine (Crystallizes First) Purification->PureIso5 Downstream 1. NaOEt (SNAr) 2. Fe/NH4Cl Reduction PureIso5->Downstream Target 3,4-Diamino-6-ethoxypyridine (Target API Intermediate) Downstream->Target

Caption: Regioselective nitration pathway highlighting the separation of the minor C5-nitro intermediate.

Quantitative Isomer Comparison

To effectively track and eliminate the regioisomer, you must rely on precise analytical markers. Below is a consolidated table of the quantitative data required to differentiate the desired intermediate from the impurity.

PropertyDesired IntermediateRegioisomer Impurity
Chemical Name 2-Chloro-4-amino-5-nitropyridine2-Chloro-4-amino-3-nitropyridine
CAS Number 2604-39-9[4]2789-25-5[5]
Reaction Yield Minor Product (~15–25%)[2]Major Product (~75–85%)[2]
¹H NMR (DMSO-d₆) δ 8.85 (s, 1H), 7.37 (s, 2H), 6.96 (s, 1H)[5]δ 7.91 (d, J=6.0 Hz, 1H), 7.37 (s, 2H), 6.83 (d, J=6.0 Hz, 1H)[5]
Solubility (Ethanol) Low (Crystallizes readily at 4 °C)High (Remains in mother liquor)
Downstream Fate 3,4-Diamino-6-ethoxypyridine2-Ethoxy-3,4-diaminopyridine

Frequently Asked Questions (FAQs)

Q1: How can I shift the regioselectivity to favor the C5-nitro isomer during the nitration step? A1: Because the 3-nitro isomer is electronically favored[2], you must leverage thermodynamics to maximize the sterically favored C5-nitro isomer. Maintain strict cryogenic control (0–5 °C) during the addition of fuming nitric acid. Elevated temperatures during the addition phase provide the kinetic energy to overcome steric barriers, further enriching the unwanted C3 isomer.

Q2: At which synthetic stage is it most efficient to purge the regioisomer? A2: You must purge the impurity at the nitro-chloro stage (i.e., separating 2-chloro-4-amino-5-nitropyridine from 2-chloro-4-amino-3-nitropyridine). Do not carry the mixture forward. Once ethoxylated and reduced, the resulting diamines are highly polar, exhibit near-identical Rf values on TLC, and are notoriously difficult to separate via standard crystallization or silica gel chromatography.

Q3: How do I definitively validate the removal of the 3-nitro impurity? A3: ¹H NMR spectroscopy is the gold standard for this validation. In the desired 5-nitro isomer, the C3 and C6 protons are para to each other and appear as distinct singlets (δ 8.85 and 6.96 ppm in DMSO-d₆)[5]. In the 3-nitro impurity, the C5 and C6 protons are adjacent (ortho) and couple with each other, appearing as doublets (J = 6.0 Hz) at δ 7.91 and 6.83 ppm[5]. Your intermediate is pure when these doublets are completely absent from the spectrum.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Nitration and Fractional Crystallization (The Purge)

Objective: Synthesize and isolate the minor 2-chloro-4-amino-5-nitropyridine intermediate from the major regioisomer.

  • Acidic Dissolution: Dissolve 2-chloro-4-aminopyridine (1.0 eq) in concentrated H₂SO₄ (5.0 volumes) at 0 °C.

    • Causality: H₂SO₄ acts as both the solvent and the protonating agent required to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

  • Electrophilic Addition: Add fuming HNO₃ (1.1 eq) dropwise over 1 hour, strictly maintaining the internal temperature below 10 °C.

    • Causality: Exceeding 10 °C leads to over-nitration, thermal degradation, and a severe drop in the yield of the sterically favored C5 isomer.

  • Thermal Maturation: Warm the mixture to 50 °C for 2 hours.

    • Self-Validating IPC (In-Process Control): Take a 0.1 mL aliquot, quench in water, extract with EtOAc, and run TLC (Hexanes:EtOAc 1:1). The reaction is complete when the starting material spot (Rf ~0.2) disappears.

  • Quench & Isolate: Pour the reaction mixture over crushed ice. Filter the resulting yellow precipitate, which contains the ~80:20 mixture of 3-nitro and 5-nitro isomers[2].

  • Fractional Crystallization: Suspend the crude solid in boiling ethanol (3.0 volumes). The 3-nitro isomer is highly soluble in hot ethanol, whereas the 5-nitro isomer has lower solubility. Allow the mixture to cool slowly to room temperature, then to 4 °C. Filter the crystallized 2-chloro-4-amino-5-nitropyridine and discard the mother liquor containing the 3-nitro impurity.

Protocol B: Downstream Conversion to 3,4-Diamino-6-ethoxypyridine

Objective: Convert the purified 5-nitro intermediate into the target API building block.

  • SNAr Ethoxylation: Suspend pure 2-chloro-4-amino-5-nitropyridine in absolute ethanol. Add Sodium Ethoxide (NaOEt, 2.5 eq) and reflux for 4 hours.

    • Causality: NaOEt serves a dual purpose: it acts as the nucleophile for the SNAr displacement of the C2-chloride, and the strongly basic conditions prevent the protonation of the pyridine ring, which would otherwise deactivate the complex.

  • Nitro Reduction: To the ethoxylated intermediate, add Iron powder (5.0 eq) and saturated aqueous NH₄Cl. Reflux for 3 hours.

    • Self-Validating IPC: Monitor the visual color change. The bright yellow nitro-intermediate solution will transition to a dark, sludgy brown as the iron oxidizes to Fe₂O₃. Spot on TLC; the highly polar diamine product will stay near the baseline (Rf ~0.1 in 100% EtOAc) and stain intensely with ninhydrin.

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate under reduced pressure and recrystallize from water/ethanol to yield pure 3,4-diamino-6-ethoxypyridine.

References

Sources

Reference Data & Comparative Studies

Validation

Advanced Medicinal Chemistry Comparison: 3,4-Diaminopyridine vs. 3,4-Diamino-6-ethoxypyridine

As a Senior Application Scientist specializing in neuropharmacology and heterocyclic drug design, I frequently evaluate pyridine derivatives for their utility as both active pharmaceutical ingredients (APIs) and syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in neuropharmacology and heterocyclic drug design, I frequently evaluate pyridine derivatives for their utility as both active pharmaceutical ingredients (APIs) and synthetic scaffolds.1[1] is the FDA-approved gold standard for treating Lambert-Eaton myasthenic syndrome (LEMS). It functions as a potent voltage-gated potassium (Kv) channel blocker. However, its extreme hydrophilicity presents pharmacokinetic challenges, including rapid clearance and the need for frequent daily dosing[2].

To overcome these limitations, medicinal chemists often turn to substituted analogs like 3,4-Diamino-6-ethoxypyridine . By introducing an ethoxy group at the C6 position, we fundamentally alter the molecule's hydrophilic-lipophilic balance (HLB), steric profile, and electron density. This guide objectively compares these two compounds, explaining the causality behind their divergent behaviors in biological assays and synthetic workflows.

Structural Causality & Physicochemical Profiling

The addition of an ethoxy group is not merely a structural decoration; it is a calculated modification that dictates the molecule's pharmacokinetic fate.

  • Lipophilicity & Membrane Permeability: 3,4-DAP is highly hydrophilic, which2[2]. However, this also causes rapid renal excretion. The 6-ethoxy substitution significantly increases the partition coefficient (LogP), enhancing lipid membrane permeability and allowing for potential extended-release formulations.

  • Electronic Effects (pKa Shift): The ethoxy group is electron-donating via resonance. This increases the electron density on the pyridine ring, slightly elevating the pKa of the pyridine nitrogen. Because3[3], this pKa shift directly influences the percentage of the active, ionized drug present at physiological pH (7.4).

Table 1: Physicochemical & Structural Comparison
Property3,4-Diaminopyridine (Amifampridine)3,4-Diamino-6-ethoxypyridineCausality / Functional Impact
Molecular Weight 109.13 g/mol 153.18 g/mol Increased steric bulk alters Kv channel pore binding kinetics and subtype selectivity.
LogP (Predicted) ~ -0.5 (Highly Hydrophilic)~ 0.8 (Lipophilic)The ethoxy group enhances membrane partitioning, improving half-life and absorption.
pKa (Pyridine N) ~ 9.1~ 9.4Electron-donating -OEt increases basicity; ensures high protonation state at pH 7.4.
Primary Utility Direct Kv Blocker (LEMS Therapy)Scaffold / Modulated BlockerServes as a tunable precursor for targeted drug design and extended-release profiles.

Mechanistic Pathway: Kv Channel Modulation

Both compounds exert their primary biological effects at the neuromuscular junction. By blocking presynaptic Kv channels (particularly Kv1.5), they delay the repolarization of the nerve terminal. This prolonged action potential opens voltage-gated calcium channels (VGCCs) for a longer duration, leading to a massive influx of Ca²⁺ and subsequent exocytosis of acetylcholine (ACh).

G A Aminopyridine (Protonated Cation) B Blockade of Presynaptic Kv Channels (Kv1.5) A->B Binds intracellular pore C Prolonged Action Potential Depolarization B->C Delays repolarization D Activation of Voltage-Gated Ca2+ Channels (VGCCs) C->D Voltage shift E Enhanced Acetylcholine (ACh) Release D->E Ca2+ influx triggers exocytosis

Mechanism of aminopyridine-mediated neurotransmitter release enhancement.

Synthetic Utility: The Imidazo[4,5-c]pyridine Scaffold

Beyond direct pharmacology, 3,4-diaminopyridines are4[4]. These fused bicyclic systems are heavily utilized in oncology and autoimmune drug discovery.

When synthesizing these derivatives, the 6-ethoxy group provides a distinct advantage.5[5] (e.g., acting as highly potent Cathepsin S inhibitors with IC50 values in the low nanomolar range) compared to their unsubstituted counterparts. The electron-rich nature of the ethoxy-pyridine ring also facilitates faster cyclocondensation reactions during synthesis.

Table 2: Synthetic & Pharmacological Metrics
Metric3,4-Diaminopyridine3,4-Diamino-6-ethoxypyridine
Imidazopyridine Cyclization Yield 70–80% (Standard conditions)>85% (Accelerated by electron-rich ring)
Kv1.5 IC50 (Typical) ~ 1–10 µMModulated (Dependent on steric tolerance of pore)
Off-Target hERG Liability LowRequires monitoring (Increased LogP can increase hERG affinity)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the protocols below are designed as self-validating systems . They incorporate internal controls that automatically flag false positives or artifactual data.

Protocol A: Electrophysiological Validation of Kv Channel Blockade

To compare the binding kinetics of 3,4-DAP vs. 3,4-Diamino-6-ethoxypyridine, we utilize a whole-cell patch-clamp assay. Causality note: Because aminopyridines bind the open state of the channel from the intracellular side, the cells must be subjected to depolarizing pulses to observe the use-dependent block.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Kv1.5 channels. Seed on glass coverslips 24 hours prior to recording.

  • Baseline Recording: Establish whole-cell configuration using a potassium-rich intracellular solution. Apply depolarizing voltage steps (from -80 mV to +40 mV) and record the baseline outward K⁺ current.

  • Compound Perfusion: Perfuse the extracellular bath with 10 µM of the test compound (3,4-DAP or 6-ethoxy derivative) dissolved in artificial cerebrospinal fluid (ACSF). Record the steady-state fractional block.

  • Self-Validation (Washout Phase): Perfuse the chamber with compound-free ACSF for 5 minutes. Logic: If the K⁺ current recovers to >90% of the baseline, the blockade is confirmed as a specific, reversible receptor interaction. If the current does not recover, the compound has caused non-specific membrane disruption or precipitation, and the data point is discarded.

Workflow S1 1. Compound Formulation (DMSO stock -> ACSF) S2 2. Whole-Cell Patch-Clamp (HEK293 expressing Kv1.5) S1->S2 S3 3. Electrophysiological Recording (Depolarizing voltage pulses) S2->S3 S4 4. Mandatory Washout Phase (Self-Validation Step) S3->S4 Confirm reversibility S5 5. IC50 & Kinetics Analysis S4->S5 >90% recovery required

Self-validating patch-clamp workflow for Kv channel inhibitor assessment.

Protocol B: Synthesis of 6-Ethoxy-1H-imidazo[4,5-c]pyridine

This protocol validates the utility of 3,4-Diamino-6-ethoxypyridine as a synthetic building block.

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, dissolve 1.0 mmol of 3,4-Diamino-6-ethoxypyridine in 5 mL of triethyl orthoformate.

  • Catalysis: Add 5 mol% of Ytterbium(III) triflate[Yb(OTf)₃] as a Lewis acid catalyst. Logic: The catalyst coordinates with the orthoformate, increasing its electrophilicity and driving the cyclocondensation despite the steric hindrance of the ethoxy group.

  • Reflux & Cyclization: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. The disappearance of the diamine mass peak (m/z 154 [M+H]⁺) and the appearance of the cyclized product (m/z 164 [M+H]⁺) confirms successful scaffold generation without formation of polymeric side products.

Conclusion

While 3,4-diaminopyridine remains an indispensable clinical tool for neuromuscular junction disorders, its physicochemical limitations restrict its broader application. 3,4-Diamino-6-ethoxypyridine solves many of these issues by leveraging the ethoxy group to increase lipophilicity, tune the pKa, and provide an electron-rich scaffold for advanced heterocyclic synthesis. For researchers developing next-generation Kv channel modulators or imidazopyridine-based kinase inhibitors, the 6-ethoxy derivative offers a vastly superior starting point for structure-activity relationship (SAR) optimization.

References

  • Amifampridine in LEMS and Beyond: Unraveling Its Therapeutic Potential NeurologyLive URL
  • 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors MDPI URL
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives PMC URL
  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family MDPI URL
  • Strategies To Reduce hERG K+ Channel Blockade.

Sources

Comparative

Comprehensive Guide to Validating 3,4-Diamino-6-ethoxypyridine Purity: LC-MS vs. Alternative Techniques

As a highly polar, electron-rich basic heterocycle, 3,4-Diamino-6-ethoxypyridine (C₇H₁₁N₃O, MW: 153.18 g/mol ) presents a unique set of challenges for analytical chemists. Widely utilized as a critical building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a highly polar, electron-rich basic heterocycle, 3,4-Diamino-6-ethoxypyridine (C₇H₁₁N₃O, MW: 153.18 g/mol ) presents a unique set of challenges for analytical chemists. Widely utilized as a critical building block in pharmaceutical synthesis, ensuring its purity is paramount to preventing downstream reaction failures and toxic impurity carryover.

This guide objectively compares the analytical platforms available for its purity validation, explains the mechanistic causality behind method development, and provides a self-validating,[1] LC-MS protocol designed specifically for highly polar basic compounds.

Physicochemical Profiling: The Root of the Analytical Challenge

To design a robust analytical method, we must first deconstruct the molecule's physicochemical profile. 3,4-Diamino-6-ethoxypyridine contains a pyridine ring and two primary amino groups. This high density of basic nitrogen atoms dictates its behavior in solution:

  • The Void Volume Problem: On a standard Reversed-Phase (RP) C18 column, highly basic polar compounds remain ionized at typical acidic mobile phase pH (e.g., 0.1% Formic acid). Because they are fully protonated, they bypass hydrophobic retention entirely, eluting in the void volume ( t0​ ).

  • The Ion-Pairing Dilemma: While ion-pairing reagents (like heptafluorobutyric acid) can force retention on a C18 column, they cause severe ion suppression in the mass spectrometer, destroying sensitivity.

  • The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS)[2]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, providing excellent retention for polar bases while enhancing ESI desolvation efficiency[3].

Comparative Analysis of Analytical Platforms

To objectively evaluate the best approach for validating 3,4-Diamino-6-ethoxypyridine, we must compare the performance of HILIC-LC-MS against traditional alternatives.

Analytical TechniqueRetention & Resolution StrategySensitivity (LOD)Structural ElucidationSuitability for 3,4-Diamino-6-ethoxypyridine
HILIC-LC-MS Excellent: Orthogonal to RP; retains polar basic amines via hydrophilic partitioning.High (pg/mL)High (m/z, fragmentation patterns)Optimal: High retention, MS compatible, ideal for trace impurity profiling.
RP-HPLC-UV Poor: Elutes in void volume unless MS-incompatible ion-pairing agents are used.Moderate (µg/mL)Low (Chromatographic retention only)Suboptimal: Poor retention leads to matrix interference and co-elution.
GC-MS N/A: Requires complex chemical derivatization.HighHighPoor: The compound is too polar and non-volatile for direct injection.
qNMR N/A: Measures bulk purity without physical separation.Low (mg/mL)Very High (Absolute structural proof)Complementary: Excellent for primary reference standard qualification, but inadequate for trace impurity detection.

Mechanistic Method Development: The HILIC-LC-MS Advantage

Chromatographic Causality: Why Amide-HILIC?

Standard bare silica HILIC columns can suffer from irreversible adsorption of basic amines. By selecting an Amide-bonded HILIC stationary phase , we introduce a neutral, highly polar surface that retains a stable aqueous hydration layer[3].

Buffer Selection: The Role of Ammonium Formate

Ammonium formate (10 mM, pH 3.0) is selected over non-volatile phosphate buffers to ensure mass spectrometer compatibility[4]. The acidic pH ensures that the basic nitrogen atoms of 3,4-Diamino-6-ethoxypyridine are fully protonated, standardizing the ionization state. Furthermore, the formate ions mask residual active silanols on the silica support, preventing secondary electrostatic interactions that cause severe peak tailing.

Ionization Dynamics (ESI+)

Because the molecule is already protonated in the acidic mobile phase, it readily enters the gas phase as a pre-formed ion during Electrospray Ionization (ESI). This yields a dominant, highly sensitive precursor ion at m/z 154.1 [M+H]⁺ .

LCMS_Workflow Sample 3,4-Diamino-6-ethoxypyridine Sample Prep (75% ACN) HILIC HILIC Separation (Amide Phase) Sample->HILIC Injection ESI ESI+ Ionization [M+H]+ m/z 154.1 HILIC->ESI Elution (High Organic) MassSpec Quadrupole MS Trace Detection ESI->MassSpec Gas Phase Ions Data Chromatogram & Purity Profiling MassSpec->Data Detection

Caption: HILIC-LC-MS workflow for highly polar 3,4-Diamino-6-ethoxypyridine analysis.

Step-by-Step Experimental Protocol

A reliable method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) to ensure data integrity before any unknown samples are analyzed.

Step 4.1: Sample Preparation

Causality Check: In HILIC, the sample diluent must closely match the initial mobile phase conditions (high organic). Dissolving 3,4-Diamino-6-ethoxypyridine in 100% water would disrupt the stationary phase's delicate aqueous hydration layer upon injection, leading to severe peak splitting.

  • Accurately weigh 10.0 mg of 3,4-Diamino-6-ethoxypyridine.

  • Dissolve in 10 mL of LC-MS grade Methanol (Stock Solution).

  • Dilute the stock solution to a final working concentration of 10 µg/mL using a diluent of 75:25 Acetonitrile:Water .

Step 4.2: Chromatographic Conditions
  • Column: Amide-bonded HILIC (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program (Inverse to RP-HPLC):

    • 0.0 - 2.0 min: 95% B (Isocratic hold to retain the polar analyte)

    • 2.0 - 8.0 min: Linear ramp to 60% B (Increasing aqueous content to elute)

    • 8.0 - 10.0 min: Hold at 60% B

    • 10.0 - 15.0 min: Return to 95% B for column re-equilibration.

Step 4.3: Mass Spectrometry (ESI+) Parameters
  • Polarity: Positive Ion Mode (ESI+)

  • Capillary Voltage: +3.0 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Target Monoisotopic Mass: 154.1 m/z [M+H]⁺

Step 4.4: System Suitability Testing (SST)

Before analyzing the batch, inject the 10 µg/mL reference standard six times. The system is validated for the run only if:

  • Retention Time %RSD is < 1.0%

  • Peak Tailing Factor (Tf) is < 1.5

  • Signal-to-Noise (S/N) is > 100:1

ICH Q2(R2) Validation Framework

To officially validate this method for regulatory or stringent QC environments, the protocol must be subjected to the[5].

Validation Start ICH Q2(R2) Validation Spec Specificity (Blank vs. Analyte) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Prec Precision (RSD < 2.0%) Start->Prec Acc Accuracy (Spike Recovery) Start->Acc Valid Validated Method Ready for QC Spec->Valid Lin->Valid Prec->Valid Acc->Valid

Caption: Core analytical validation parameters according to ICH Q2(R2) guidelines.

  • Specificity: Inject the 75:25 ACN:Water blank. Ensure no endogenous peaks elute at the retention time of 3,4-Diamino-6-ethoxypyridine. Furthermore, force-degrade a sample (using 0.1N HCl and 0.1N NaOH) to ensure degradation products are chromatographically resolved from the main peak.

  • Linearity: Prepare a 5-point calibration curve ranging from 50% to 150% of the target concentration (5 µg/mL to 15 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Precision (Repeatability): Perform 6 independent preparations of the sample at 100% concentration. The relative standard deviation (%RSD) of the calculated purity must be ≤2.0% .

  • Accuracy: Spike known amounts of 3,4-Diamino-6-ethoxypyridine reference standard into a synthetic matrix at 80%, 100%, and 120% levels. Acceptable recovery limits are strictly 98.0% – 102.0%.

References

  • Title: Validation of Analytical Procedures Q2(R2) | Source: International Council for Harmonisation (ICH) | URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures | Source: European Medicines Agency (EMA) | URL: [Link]

  • Title: Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS | Source: Waters Corporation | URL: [Link]

  • Title: HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds | Source: Chromatography Online | URL: [Link]

  • Title: HILIC–UHPLC–MS as a Tool for Metabolomics Study | Source: HPLC.eu | URL: [Link]

Sources

Validation

Benchmarking 3,4-Diamino-6-ethoxypyridine derivatives in enzyme inhibition assays

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel pharmacophores for hit-to-lead optimization. When targeting the orthosteric ATP-binding pocket of kinases or the active site of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel pharmacophores for hit-to-lead optimization. When targeting the orthosteric ATP-binding pocket of kinases or the active site of cysteine proteases, scaffold selection is paramount.

The 3,4-diamino-6-ethoxypyridine precursor is a highly privileged building block. Upon cyclization, it yields functionalized imidazo[4,5-c]pyridines —deaza-purine analogs that exhibit exceptional biochemical properties. This guide benchmarks the performance of 3,4-diamino-6-ethoxypyridine derivatives against industry-standard inhibitors, dissects the mechanistic rationale behind their efficacy, and provides self-validating protocols for rigorous enzyme inhibition assays.

Mechanistic Rationale: The Power of the 6-Ethoxy Substitution

The transformation of 3,4-diamino-6-ethoxypyridine into an imidazo[4,5-c]pyridine core creates a scaffold perfectly primed for target engagement. The inclusion of the ethoxy group is not arbitrary; it drives both affinity and selectivity through two distinct mechanisms:

  • Electronic Tuning (The +M Effect): The oxygen atom of the ethoxy group donates electron density into the fused bicyclic system via resonance. This increases the basicity and hydrogen-bond acceptor strength of the heterocyclic nitrogens, which is critical for anchoring the molecule to the kinase hinge region (e.g., the backbone amide of Ala213 in Aurora Kinase A) .

  • Steric and Hydrophobic Engagement: The ethyl chain is optimally sized to project into the hydrophobic selectivity sub-pocket adjacent to the ATP-binding site. Structure-activity relationship (SAR) studies reveal that replacing the ethoxy group with a larger propoxy group causes steric clashes, while a smaller methoxy group fails to fully occupy the pocket, leading to a drop in potency .

Pathway A 3,4-Diamino-6-ethoxypyridine (Precursor Scaffold) B Imidazo[4,5-c]pyridine Core (Deaza-purine Analog) A->B Cyclization C Hinge Region Binding (Hydrogen Bond Acceptor) B->C ATP-Competitive D Hydrophobic Pocket (Ethoxy Group Engagement) B->D Steric Fit E Enzyme Inhibition (AURKA / DNA-PK / CTSS) C->E D->E

Structural evolution and target engagement mechanism of 6-ethoxypyridine derivatives.

Quantitative Benchmarking Data

To objectively evaluate the utility of this scaffold, we benchmark specific 3,4-diamino-6-ethoxypyridine-derived inhibitors against well-established clinical or preclinical alternatives across three distinct enzyme classes: Aurora Kinase A (AURKA), DNA-Dependent Protein Kinase (DNA-PK), and Cathepsin S (CTSS).

Target EnzymeDerivative Class (Imidazo[4,5-c]pyridine)Benchmark IC₅₀Industry Standard AlternativeAlternative IC₅₀Primary Assay Method
AURKA 6-Ethoxy-imidazo[4,5-c]pyridine~15 nMAlisertib (MLN8237)1.2 nMRadiometric HotSpot
DNA-PK 6-Anilino-imidazo[4,5-c]pyridin-2-one~5 nMDactolisib (BEZ235)10 nMRadiometric HotSpot
CTSS 4-Carbonitrile-ethoxy-imidazo[4,5-c]pyridine25 nMLY30003287 nMFluorogenic Cleavage

Data Insights: While standard alternatives like Alisertib may possess higher absolute potency for AURKA, scaffold hopping to the imidazo[4,5-c]pyridin-2-one framework has yielded DNA-PK inhibitors that outperform dual PI3K/mTOR inhibitors like Dactolisib in selectivity and potency . Furthermore, in cysteine proteases, the ethoxy substitution on the carbonitrile derivative achieves a highly competitive 25 nM IC₅₀ against CTSS .

Self-Validating Experimental Protocols

To generate trustworthy benchmarking data, the experimental design must account for the physicochemical properties of the inhibitors. Below are the field-proven methodologies used to evaluate these derivatives.

Protocol A: Radiometric [γ-³³P]-ATP Kinase Assay (For AURKA & DNA-PK)

Causality Check: Why use a radiometric assay instead of a high-throughput Fluorescence Resonance Energy Transfer (FRET) assay? Imidazopyridine derivatives are highly lipophilic and can occasionally act as fluorescent quenchers or aggregators. Radiometric assays use native, untagged substrates, eliminating fluorophore interference and providing a true reflection of orthosteric ATP competition.

Step-by-Step Methodology:

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense the 3,4-diamino-6-ethoxypyridine derivative directly from a 100% DMSO stock into a 384-well plate. Rationale: Acoustic dispensing prevents compound loss due to non-specific binding to plastic pipette tips.

  • Enzyme Equilibration: Add the kinase (e.g., 1 nM AURKA) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT). Incubate for 15 minutes at 25°C. Rationale: Pre-incubation allows slow-binding inhibitors to reach equilibrium before substrate competition begins.

  • Reaction Initiation: Add the substrate mix containing the specific peptide substrate and [γ-³³P]-ATP (specific activity ~10 µCi/µL) at the predetermined Michaelis constant ( Km​ ) for ATP.

  • Quenching & Filtration: After 60 minutes (ensuring the reaction remains in the linear velocity phase, <10% ATP depletion), quench the reaction with 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Rationale: The positively charged peptide binds to the filter, while the acid wash removes unreacted, negatively charged[γ-³³P]-ATP.

  • Detection: Read on a microplate scintillation counter. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow S1 Inhibitor Preparation (Acoustic Dispensing) S2 Enzyme Pre-incubation (15 min, 25°C) S1->S2 Prevents aggregation S3 Reaction Initiation ([γ-33P]-ATP + Substrate) S2->S3 Equilibration S4 Quench & Filter (Phosphoric Acid + Ion Exchange) S3->S4 Linear velocity phase S5 Scintillation Counting (IC50 Calculation) S4->S5 Unreacted ATP removal

Self-validating radiometric assay workflow for evaluating ATP-competitive kinase inhibitors.
Protocol B: Continuous Fluorogenic Cleavage Assay (For Cathepsin S)

Causality Check: 4-Carbonitrile-imidazo[4,5-c]pyridines inhibit cysteine proteases via reversible covalent binding to the catalytic cysteine. End-point assays severely underestimate the potency of covalent inhibitors. A continuous kinetic read allows for the calculation of the association rate constant ( kinact​/KI​ ), providing a self-validating measure of time-dependent inhibition.

Step-by-Step Methodology:

  • Enzyme Activation: Dilute recombinant human CTSS to 0.5 nM in activation buffer (50 mM NaOAc pH 4.5, 50 mM NaCl, 2 mM DTT) and incubate for 30 minutes at room temperature to ensure full reduction of the active-site cysteine.

  • Inhibitor Addition: Add serial dilutions of the ethoxy-imidazo[4,5-c]pyridine-4-carbonitrile derivative.

  • Kinetic Initiation: Immediately add the fluorogenic substrate Z-VVR-AMC (10 µM final concentration).

  • Continuous Read: Monitor fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm) at 37°C.

  • Data Processing: Plot the progress curves (fluorescence vs. time). Fit the non-linear curves to the integrated rate equation for slow-binding inhibition to extract the apparent first-order rate constant ( kobs​ ), validating the covalent mechanism.

References

  • Lomov, D.A., Lyashchuk, S.N., & Abramyants, M.G. (2016). "Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors." Russian Journal of Organic Chemistry, 52, 1822-1829. URL:[Link]

  • Hong, C.R., et al. (2024). "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry, 67(14), 12366-12385. URL:[Link]

  • Matysiak, J., et al. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 22(3), 399. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,4-Diamino-6-ethoxypyridine

Hazard Assessment and Initial Precautions Substituted aminopyridines are a class of compounds that often exhibit significant biological activity and, consequently, potential toxicity.[1][2] Based on data from analogous c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Initial Precautions

Substituted aminopyridines are a class of compounds that often exhibit significant biological activity and, consequently, potential toxicity.[1][2] Based on data from analogous compounds, 3,4-Diamino-6-ethoxypyridine should be handled as a hazardous substance.

Key Hazards of Structurally Similar Compounds:

  • Toxicity: Can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[1][3][4][5]

  • Neurological Effects: Some aminopyridines are known to cause central nervous system effects, such as excitability and convulsions.[1]

Therefore, all handling and disposal procedures must be conducted within a certified laboratory chemical fume hood.[6] Personal Protective Equipment (PPE) is mandatory.

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile gloves are commonly used, but it is crucial to consult a glove compatibility chart for pyridine derivatives.Prevents skin contact and absorption.[7]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.[5]
Lab Coat A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection May be necessary depending on the scale of work and potential for aerosolization.[6]Consult your institution's Environmental Health & Safety (EHS) office for respirator program details.

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6][7]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice. This prevents dangerous reactions and facilitates compliant disposal.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA within the laboratory, at or near the point of waste generation.[8][9] This area should be clearly marked.

Step 2: Select an Appropriate Waste Container

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[6][8][10] Glass or high-density polyethylene (HDPE) containers are generally suitable. The original reagent bottle can often be used for waste collection.[10]

Step 3: Label the Waste Container

  • The moment the first drop of waste enters the container, it must be labeled.[6][9] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3,4-Diamino-6-ethoxypyridine" and any other constituents of the waste stream. Avoid abbreviations or chemical formulas.[9]

    • The approximate concentrations of each component.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The name of the principal investigator and the laboratory location.

    • The date the container was started.

Step 4: Waste Collection

  • Collect all waste containing 3,4-Diamino-6-ethoxypyridine, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in the designated container.

  • Keep the waste container closed at all times, except when adding waste.[8][9][10]

Step 5: Storage in the SAA

  • Store the waste container in the designated SAA, away from incompatible materials such as strong oxidizing agents and acids.[6][7]

Decontamination and Spill Management

Accidents can happen, and a well-defined spill response plan is essential.

For Minor Spills (Contained within a fume hood):

  • Ensure your PPE is intact.

  • Absorb the spill with an inert material like vermiculite, sand, or a commercial chemical absorbent.

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Major Spills (Outside of a fume hood):

  • Evacuate: Immediately alert others in the area and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Report: Contact your institution's EHS office or emergency response team immediately.[6] Provide them with the chemical name and any other relevant information.

Final Disposal Pathway

The disposal of 3,4-Diamino-6-ethoxypyridine waste is governed by federal and local regulations.[1][11] Under no circumstances should this material be disposed of down the drain or in the regular trash.[9]

Disposal Workflow Diagram

G start Generation of 3,4-Diamino-6-ethoxypyridine Waste collect Collect in a Labeled, Sealed, Compatible Container start->collect spill Accidental Spill? start->spill store Store in Designated Satellite Accumulation Area (SAA) collect->store full Container Full or No Longer in Use? store->full full->store No request Request Waste Pickup from Institutional EHS Office full->request Yes transport EHS Transports Waste to Central Accumulation Area request->transport dispose Final Disposal by Licensed Waste Management Facility (e.g., Incineration) transport->dispose minor_spill Minor Spill Cleanup (Absorb & Collect as Waste) spill->minor_spill Yes, Minor major_spill Major Spill: Evacuate & Call EHS spill->major_spill Yes, Major minor_spill->collect major_spill->request Report to EHS

Caption: Decision workflow for the proper disposal of 3,4-Diamino-6-ethoxypyridine waste.

The Final Step: Professional Disposal Once your waste container is full or you have completed the project, you must arrange for its disposal through your institution's EHS office. They are trained professionals who will ensure the waste is managed and disposed of in compliance with all regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][12] The most common and effective disposal method for pyridine-based chemical waste is high-temperature incineration.[11]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, which is the bedrock of scientific excellence.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Pyridine. Washington State University. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]

  • Safety Data Sheet: 2,6-Diaminopyridine. Carl Roth. [Link]

  • ToxFAQs™ for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Aminopyridines (2-, 3-, and 4-Aminopyridine). Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Pyridine - ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hazard Summary: 2-Aminopyridine. New Jersey Department of Health. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards: 2-Aminopyridine. Centers for Disease Control and Prevention (CDC). [Link]

  • Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.